

# Physical characteristics of Diacetone-D-glucose crystals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diacetone-D-glucose*

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An In-depth Technical Guide to the Physical Characteristics of **Diacetone-D-glucose** Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of **Diacetone-D-glucose** crystals, a versatile intermediate in organic synthesis and pharmaceutical development. The information presented is intended to support research and development activities by providing detailed data and methodologies for the characterization of this compound.

## General and Physical Properties

**Diacetone-D-glucose**, also known as 1,2:5,6-Di-O-isopropylidene- $\alpha$ -D-glucofuranose, is a white crystalline powder.<sup>[1][2][3]</sup> It is a derivative of glucose where two isopropylidene groups protect four of the five hydroxyl groups, enhancing its solubility in organic solvents and making it a key building block in the synthesis of various carbohydrate-based molecules.<sup>[2][4]</sup>

## Table 1: General and Physical Properties of Diacetone-D-glucose

Property	Value	References
Appearance	White to off-white crystalline powder	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>6</sub>	[1][5][6]
Molecular Weight	260.28 g/mol	[1][5][6]
Melting Point	109-113 °C	[1][7][8]
Optical Rotation	[α] <sup>20</sup> /D -18°, c = 1% in H <sub>2</sub> O	[7][8][9]
Solubility	Slightly soluble in water. Soluble in DMSO, MeOH, DMF, DCM, EtOAc.	[9][10]

## Crystallographic Properties

While detailed crystallographic data for the parent **Diacetone-D-glucose** is not readily available in the provided search results, a study on a derivative, 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose, provides insight into the likely crystal system. This derivative crystallizes in the orthorhombic space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>[11][12]. The determination of these properties for **Diacetone-D-glucose** would follow a standard single-crystal X-ray diffraction protocol.

**Table 2: Crystallographic Data for a Diacetone-D-glucose Derivative\***

Parameter	Value	Reference
Crystal System	Orthorhombic	[11][12]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[11][12]
Unit Cell Parameters	a = 9.7945(7) Å, b = 10.1945(7) Å, c = 21.306(1) Å	[11][12]
Volume	2127.4(2) Å <sup>3</sup>	[11][12]

\*Data for 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose

## Experimental Protocols

The characterization of **Diacetone-D-glucose** crystals involves a suite of analytical techniques to determine its physical and chemical properties.

### Crystal Preparation and Recrystallization

High-purity crystals suitable for analysis are typically obtained through recrystallization.

- Protocol:
  - Dissolve the crude **Diacetone-D-glucose** in a minimal amount of a suitable hot solvent or solvent mixture, such as diethyl ether, petroleum ether, or cyclohexane.[\[9\]](#)[\[13\]](#)
  - If necessary, filter the hot solution to remove any insoluble impurities.
  - Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
  - Once crystallization is complete, isolate the crystals by filtration.
  - Wash the crystals with a small amount of cold solvent to remove any residual impurities.
  - Dry the crystals under vacuum to remove any remaining solvent.[\[14\]](#)

### Melting Point Determination

The melting point is a key indicator of purity.

- Protocol:
  - A small amount of the dried crystalline sample is packed into a capillary tube.
  - The capillary tube is placed in a melting point apparatus.
  - The sample is heated at a controlled rate.
  - The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

## Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional atomic structure of the crystal.

- Protocol:
  - A suitable single crystal is selected and mounted on a goniometer head.
  - The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 173 K) to reduce thermal vibrations.[\[12\]](#)
  - The crystal is irradiated with a monochromatic X-ray beam.
  - The diffraction pattern is collected as the crystal is rotated.
  - The collected data is processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.

## Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase and assess the purity of a bulk sample.[\[15\]](#)

- Protocol:
  - A finely ground powder of the crystalline material is prepared.[\[15\]](#)
  - The powder is packed into a sample holder.
  - The sample is analyzed using a powder diffractometer.
  - The resulting diffraction pattern (a plot of intensity versus diffraction angle  $2\theta$ ) is compared to known standards or used to determine lattice parameters.[\[15\]](#)

## Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the crystals.[\[16\]](#)

- DSC Protocol:
  - A small, accurately weighed sample is placed in an aluminum pan.
  - The sample and a reference pan are heated at a constant rate.
  - The difference in heat flow to the sample and reference is measured as a function of temperature, revealing thermal events such as melting and phase transitions.[\[17\]](#)
- TGA Protocol:
  - A sample is placed in a high-precision balance within a furnace.
  - The sample is heated according to a controlled temperature program.
  - The mass of the sample is continuously monitored to detect any weight loss due to decomposition or desolvation.[\[16\]](#)

## Spectroscopic Analysis (FTIR and Raman)

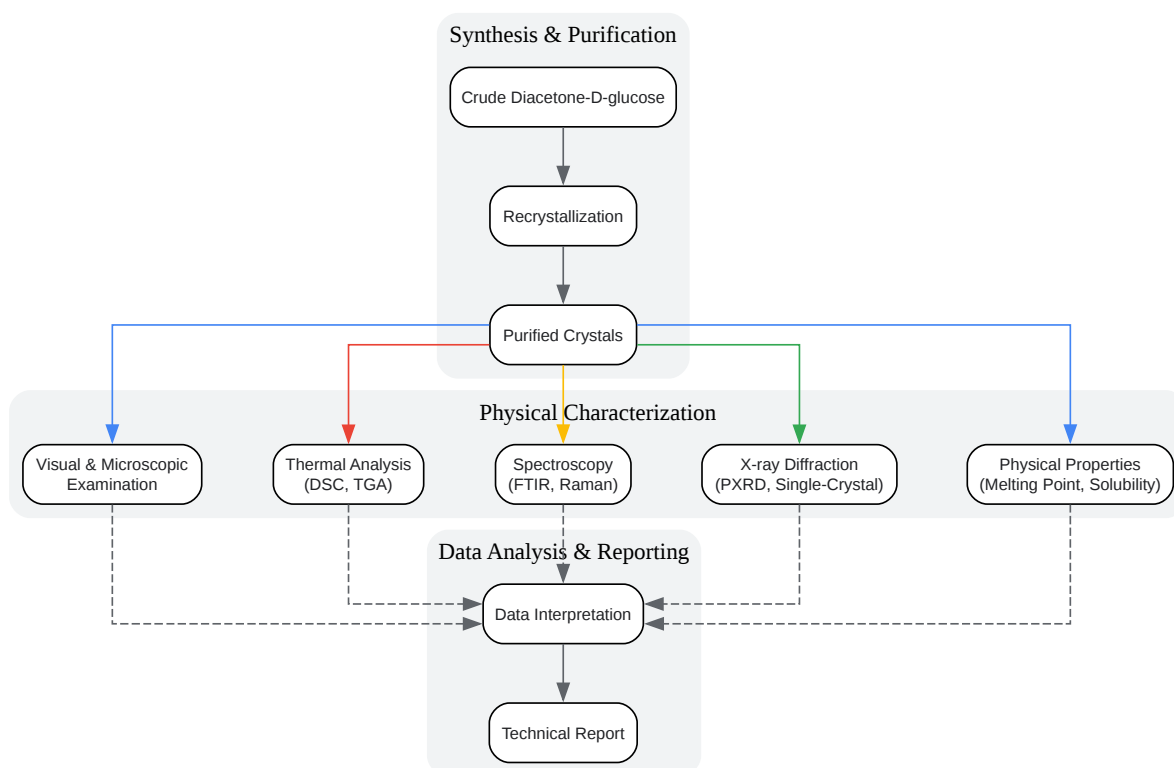
Infrared and Raman spectroscopy are used to identify the functional groups present in the molecule.

- FTIR Protocol:
  - A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a nujol mull.
  - The sample is placed in an FTIR spectrometer.
  - The infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups. The spectrum of D-glucose, a related compound, shows prominent broad overlapping bands from O-H and C-H stretching vibrations from approximately 3700 to 2500  $\text{cm}^{-1}$ .[\[18\]](#)
- Raman Protocol:
  - The crystalline sample is placed in the path of a laser beam.

- The scattered light is collected and analyzed by a spectrometer.
- The Raman spectrum provides information about the vibrational modes of the molecule, which is complementary to FTIR data. Raman spectra of related glucose compounds show characteristic peaks for O-H stretching, C-H stretching, and the C-O-C glycosidic linkage.<sup>[19]</sup>

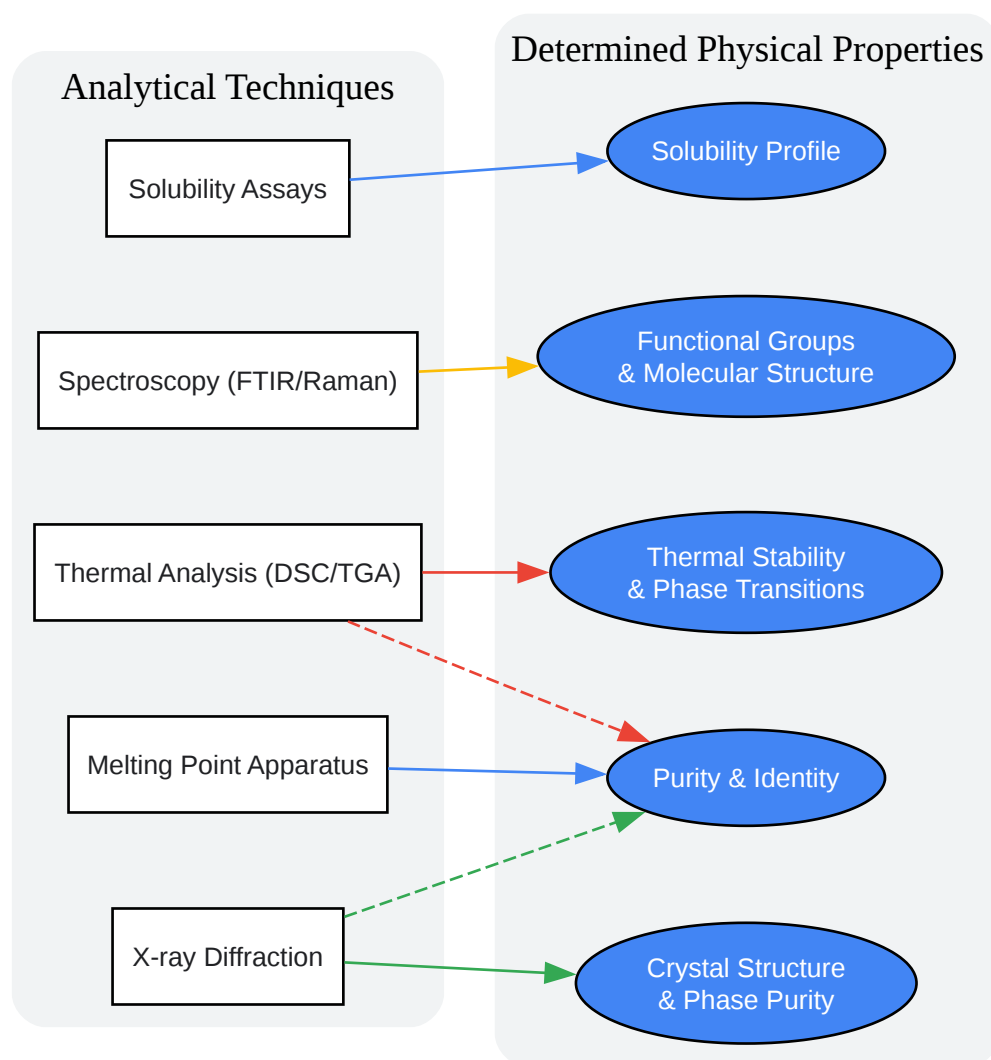
## Visualizations

The following diagrams illustrate the workflow for the physical characterization of **Diacetone-D-glucose** crystals and the relationship between different analytical techniques.



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Caption: Experimental workflow for the characterization of **Diacetone-D-glucose** crystals.



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- To cite this document: BenchChem. [Physical characteristics of Diacetone-D-glucose crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609770#physical-characteristics-of-diacetone-d-glucose-crystals]

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